molecular formula C27H46 B092895 3,5-Cyclocholestane CAS No. 17132-01-3

3,5-Cyclocholestane

Cat. No. B092895
CAS RN: 17132-01-3
M. Wt: 370.7 g/mol
InChI Key: MYUSPBGUUVXDMH-UHFFFAOYSA-N
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Description

3,5-Cyclocholestane is a chemical compound with the molecular formula C27H46 . It has a molecular weight of 370.654 . The compound is used in various chemical reactions and has been studied in the context of electrochemical synthesis .


Synthesis Analysis

3,5-Cyclocholestane has been used as a cholesteryl donor in the electrochemical synthesis of glycoconjugates . It has shown similar reactivities to previously studied 3α,5α-cyclocholestan-6β-thioethers . The synthesis of glycoconjugates from different cholesteryl donors has been elaborated in an electrochemical method .


Molecular Structure Analysis

The molecular structure of 3,5-Cyclocholestane is represented by the formula C27H46 . It has a molecular weight of 370.654 and a density of 1.0±0.1 g/cm3 .


Chemical Reactions Analysis

3,5-Cyclocholestane has been used in the electrochemical synthesis of glycoconjugates . It has been found to be an efficient cholesteryl donor in this process . The compound shows similar reactivities to those of previously studied 3α,5α-cyclocholestan-6β-thioethers .


Physical And Chemical Properties Analysis

3,5-Cyclocholestane has a molecular weight of 370.654 and a density of 1.0±0.1 g/cm3 . It has a boiling point of 441.2±12.0 °C at 760 mmHg . The exact mass is 370.359955 and the LogP is 11.52 .

Scientific Research Applications

  • Electrochemical Synthesis of Cholesterol Glycoconjugates : 3α,5α-Cyclocholestan-6β-yl ethers are effective as cholesteryl donors in the electrochemical synthesis of glycoconjugates, showing similar reactivities to other cyclocholestan derivatives (Tomkiel et al., 2015).

  • Synthesis of Cyclosteroids : Photochemical methods have been used to prepare derivatives of 5β,7β-cyclosteroids from cholesta-4,6-diene, leading to 3- and 4-substituted derivatives of 5β,7β-cyclocholestane (Gassman & Hymans, 1968).

  • Synthesis of 3α,5α-Cyclosteroid : Lithium dimethylcuprate reacts with 3β-acetoxy-6-nitrocholest-5-ene to give 3α,5α-cyclocholestan-6-one (E)-oxime, a novel synthesis approach for a cyclosteroid (Stiver & Yates, 1983).

  • Synthesis of 1,4,5-Trisubstituted-1,2,3-Triazoles : An environmentally friendly protocol for synthesizing 1,4,5-trisubstituted-1,2,3-triazoles, using aryl azides and active methylene compounds, highlights the importance of 3,5-Cyclocholestane derivatives in green chemistry (Singh, Sindhu, & Khurana, 2013).

  • Remote Functionalization Studies : Studies on remote functionalization of 3α,5α-cyclosteroidal substrates, using various solvolysis reactions of cholesteryl tosylate, contribute to the understanding of steroidal compound modifications (Lee, Park, Lee, & Kim, 1981).

properties

IUPAC Name

2,15-dimethyl-14-(6-methylheptan-2-yl)pentacyclo[8.7.0.02,7.05,7.011,15]heptadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46/c1-18(2)7-6-8-19(3)22-9-10-23-21-12-16-27-17-20(27)11-15-26(27,5)24(21)13-14-25(22,23)4/h18-24H,6-17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUSPBGUUVXDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC45C3(CCC4C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50937973
Record name 3,5-Cyclocholestane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Cyclocholestane

CAS RN

17132-01-3
Record name NSC134928
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Cyclocholestane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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